6-imino-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex tricyclic carboxamide characterized by a fused 14-membered ring system incorporating three nitrogen atoms (1,7,9-triazatricyclo). The core scaffold includes an imino group (C=N) at position 6, a ketone (C=O) at position 2, and a propan-2-yl substituent at position 5. The tricyclic framework, with fused 8-, 6-, and 4-membered rings, suggests conformational rigidity, which may impact binding interactions in biological systems.
Properties
Molecular Formula |
C23H23N5O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
6-imino-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H23N5O2/c1-14(2)28-20(24)17(22(29)25-15(3)16-9-5-4-6-10-16)13-18-21(28)26-19-11-7-8-12-27(19)23(18)30/h4-15,24H,1-3H3,(H,25,29) |
InChI Key |
RFYCTMFGEOUCBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C1=N)C(=O)NC(C)C3=CC=CC=C3)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps. One common method involves the electrochemical decarboxylation of α-imino-oxy acids to generate iminyl radicals, which then undergo intramolecular cyclization to form the tricyclic structure . This process is carried out under exogenous-oxidant- and metal-free conditions using nBu4NBr as a mediator .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
6-imino-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Various substitution reactions can occur, particularly at the imino and oxo groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-imino-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 6-imino-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Rigidity vs. Flexibility: The target compound’s tricyclic system imposes greater rigidity compared to dendalone 3-hydroxybutyrate’s flexible sesterterpenoid backbone. This rigidity may enhance target binding specificity but reduce metabolic stability .
Substituent Effects :
- The N-(1-phenylethyl) group in the target compound introduces a hydrophobic aromatic moiety absent in dendalone derivatives, which may improve membrane permeability but increase CYP450-mediated metabolism risk.
- Compared to spirobenzothiazole derivatives (), the target lacks heteroaromatic benzothiazole rings but retains amide functionality, suggesting divergent electronic and steric profiles .
Functional Group Contributions: The imino and ketone groups in the target compound could participate in hydrogen bonding or tautomerism, akin to the β-lactam carbonyl in cephalosporins. However, the absence of a carboxylic acid (common in β-lactams) may limit ionic interactions .
Research Implications and Limitations
- Synthetic Challenges : The complexity of the triazatricyclo system may require advanced synthetic strategies, similar to those used for spiro compounds (e.g., cycloadditions, ring-closing metathesis) .
- Data Gaps : Absence of direct pharmacological or thermodynamic data (e.g., IC₅₀, logP) limits mechanistic insights. Future studies should prioritize comparative assays with dendalone derivatives or β-lactams .
Biological Activity
The compound 6-imino-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its intricate triazatricyclo structure and diverse functional groups. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms of action based on recent studies.
Chemical Structure and Properties
This compound features a unique arrangement of nitrogen and carbon atoms that contributes to its biological activity. The presence of imino and oxo groups enhances its reactivity and potential interactions with biological targets.
Structural Characteristics
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C27H24N6O2 |
| Molecular Weight | 460.52 g/mol |
| Structural Motifs | Triazine core with imino and oxo functionalities |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that it may inhibit cell division in cancer cells or disrupt bacterial cell wall synthesis.
Biological Activities
Recent research has highlighted various biological activities associated with similar compounds:
- Anticancer Activity : Compounds structurally related to the target molecule have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Effects : The compound may exhibit antibacterial properties by interfering with the synthesis of bacterial cell walls.
- Enzyme Inhibition : Potential interactions with enzymes involved in metabolic pathways could lead to therapeutic applications.
Study 1: Anticancer Potential
A study published in Journal of Medicinal Chemistry evaluated a series of triazine derivatives for their anticancer properties. The results indicated that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines .
Study 2: Antimicrobial Efficacy
Research conducted on derivatives of phenylethyl compounds demonstrated promising antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The study concluded that these compounds could serve as novel antibacterial agents .
Comparative Analysis of Related Compounds
To better understand the unique properties of the target compound, a comparison with related compounds was conducted:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-imino-N-methyl-2-oxo-triazine derivative | Similar triazine core | Moderate anticancer activity | Less explored |
| N-(1-phenylethyl)-triazine derivative | Triazine ring with phenylethyl group | Antimicrobial potential | Complex multi-functional structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
